molecular formula C20H21NO3S B13371648 6-ethoxy-N-(1-phenylethyl)-2-naphthalenesulfonamide

6-ethoxy-N-(1-phenylethyl)-2-naphthalenesulfonamide

Cat. No.: B13371648
M. Wt: 355.5 g/mol
InChI Key: MTGBQCMVXWMIAU-UHFFFAOYSA-N
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Description

6-ethoxy-N-(1-phenylethyl)-2-naphthalenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(1-phenylethyl)-2-naphthalenesulfonamide typically involves the reaction of 2-naphthalenesulfonyl chloride with 1-phenylethylamine in the presence of a base such as triethylamine. The ethoxy group is introduced through an etherification reaction using ethyl iodide. The reaction conditions generally require an inert atmosphere, such as nitrogen, and the use of anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(1-phenylethyl)-2-naphthalenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

6-ethoxy-N-(1-phenylethyl)-2-naphthalenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(1-phenylethyl)-2-naphthalenesulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The compound binds to the active site of these enzymes, preventing the formation of peptidoglycan, a critical component of the bacterial cell wall. This leads to cell lysis and death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-N-(1-phenylethyl)-2-naphthalenesulfonamide
  • N-(3-hydroxy-4-piperidinyl)benzamide derivatives

Uniqueness

6-ethoxy-N-(1-phenylethyl)-2-naphthalenesulfonamide is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

6-ethoxy-N-(1-phenylethyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C20H21NO3S/c1-3-24-19-11-9-18-14-20(12-10-17(18)13-19)25(22,23)21-15(2)16-7-5-4-6-8-16/h4-15,21H,3H2,1-2H3

InChI Key

MTGBQCMVXWMIAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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